molecular formula C23H19NO5S B2957757 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate CAS No. 477889-65-9

4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2957757
CAS No.: 477889-65-9
M. Wt: 421.47
InChI Key: GTDKDYHBQIRSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex ester derivative featuring a central isoindolone core, a methoxy-oxo propyl chain, and a phenyl group conjugated to a 2-thiophenecarboxylate moiety. The 2-thiophenecarboxylate group introduces electron-rich aromaticity, which may enhance binding interactions with biological targets compared to simpler benzoate derivatives.

Properties

IUPAC Name

[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-22(26)19(24-14-16-5-2-3-6-18(16)21(24)25)13-15-8-10-17(11-9-15)29-23(27)20-7-4-12-30-20/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDKDYHBQIRSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=CS2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-Methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a complex molecular structure characterized by the following properties:

PropertyDetails
Molecular Formula C25H20ClNO5
Molecular Weight 449.88 g/mol
CAS Number 477889-71-7

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

  • Inhibition of Cancer Cell Growth : Studies have shown that derivatives of thalidomide, to which this compound is related, can selectively inhibit the proliferation of tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
  • Impact on Cell Motility : The compound has demonstrated the ability to inhibit cancer cell motility, which is a key factor in metastasis. This effect is believed to be mediated through alterations in signaling pathways involved in cell migration .
  • Modulation of Signaling Pathways : The compound may influence the localization and levels of specific phosphoproteins that are critical for cancer progression, thereby uncovering potential mechanisms behind its biological activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Growth Inhibition Studies : A study involving various thalidomide derivatives highlighted two compounds with significant growth inhibition properties against cancer cells at concentrations as low as 10 µM. These findings suggest a promising avenue for developing targeted cancer therapies .
  • Cell Migration Assays : In vitro assays have been employed to assess the impact of these compounds on cell migration. Results indicated a marked decrease in the migratory capabilities of treated cancer cells, supporting their potential use in anti-metastatic therapies .
  • Pharmacological Profiles : The pharmacological profiles of related compounds have been characterized using murine liver cell lines, showing selective targeting of tumorigenic cells without affecting healthy counterparts .

Scientific Research Applications

Anticancer Activity

One of the primary areas of interest for this compound is its potential as an anticancer agent. Research indicates that derivatives of isoindole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can selectively target tumorigenic cells while sparing healthy cells, which is crucial for minimizing side effects in cancer therapy .

Synthesis Techniques

The synthesis of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic reactions including:

  • Formation of the Isoindole Framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : Utilizing cross-coupling techniques to attach the thiophenecarboxylate group to the phenyl ring.
  • Functional Group Modifications : Adjusting substituents to enhance biological activity and solubility.

Study on Antitumor Efficacy

A recent study assessed a library of thalidomide analogues, including derivatives similar to our compound, for their growth inhibition properties against liver cancer cells. Two compounds exhibited potent inhibitory effects without impacting non-tumorigenic cells at concentrations as low as 10 µM. This selective targeting indicates a promising therapeutic window for further development .

Investigation of Mechanisms

Further research focused on understanding the mechanism by which these compounds exert their effects. It was found that they could alter the localization and expression levels of key signaling proteins involved in cancer metastasis, suggesting potential utility in combination therapies aimed at preventing cancer spread .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The closest structural analog identified is 4-[3-Methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-Chlorobenzenecarboxylate (). Both compounds share identical isoindolone and methoxy-oxo propylphenyl backbones but differ in their aromatic ester substituents:

Feature Target Compound Analog ()
Aromatic Substituent 2-Thiophenecarboxylate 4-Chlorobenzenecarboxylate
Electronic Effects Electron-rich (thiophene’s π-system) Electron-withdrawing (Cl substituent)
Molecular Weight (g/mol) ~439.45 (calculated) ~453.89 (calculated)

The thiophene moiety introduces sulfur-based heteroaromaticity, which may influence solubility and metabolic stability compared to the chloro-substituted benzene .

Physicochemical Properties

  • Lipophilicity : The 2-thiophenecarboxylate group likely reduces logP compared to the 4-chlorobenzoate analog due to thiophene’s lower hydrophobicity relative to chlorinated aromatics.
  • Solubility : Enhanced aqueous solubility is anticipated for the thiophene derivative, as sulfur atoms can engage in hydrogen bonding. In contrast, the chloro-substituted analog may exhibit higher membrane permeability due to increased lipophilicity .

Q & A

Q. What are the recommended analytical techniques for characterizing 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity and retention time .
  • FTIR Spectroscopy : Identify functional groups (e.g., carbonyl, ester, thiophene) via characteristic peaks: C=O (1720–1700 cm⁻¹), aromatic C-H (3100–3000 cm⁻¹), and S-C (700–600 cm⁻¹) .
  • Mass Spectrometry (MS) : Employ ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~465.4 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) .
Technique Key Parameters Application
HPLCC18 column, 254 nmPurity analysis
FTIR1700–600 cm⁻¹Functional group ID
ESI-MSPositive ion modeMolecular weight confirmation

Q. What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is required if dust is generated .
  • Storage Conditions : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture. Use explosion-proof refrigeration .
  • Spill Management : Absorb with inert material (vermiculite), isolate the area, and dispose of as hazardous waste. Avoid water to prevent hydrolysis .

Q. How can the synthetic route for this compound be optimized?

Methodological Answer:

  • Stepwise Synthesis :

Prepare the isoindolinone core via cyclization of 2-carboxybenzamide derivatives using POCl₃ as a dehydrating agent .

Introduce the thiophenecarboxylate moiety via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM, 0°C) .

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G**) to model reaction pathways and identify transition states. Compare calculated activation energies with experimental kinetics to validate mechanisms .
  • Reaction Path Screening : Use automated software (e.g., GRRM) to explore alternative pathways, such as unexpected dimerization or isomerization, which may explain yield discrepancies .
  • Machine Learning Integration : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) for minimizing side products .

Q. What strategies validate the bioactivity of this compound against structurally similar analogs?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies : Compare IC₅₀ values of analogs (e.g., indobufen derivatives) in enzyme inhibition assays (e.g., COX-1/COX-2) to identify critical substituents .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases). Validate docking scores with in vitro assays .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic liabilities .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

Methodological Answer:

  • Solid-Supported Catalysts : Immobilize Pd nanoparticles on mesoporous silica (e.g., SBA-15) for Suzuki-Miyaura cross-coupling steps. Reuse catalysts ≥5 times with <5% activity loss .
  • Flow Chemistry : Implement continuous-flow reactors with in-line FTIR monitoring to optimize residence time and reduce byproduct formation .
  • Microwave Assistance : Reduce reaction time by 60–70% (e.g., esterification at 100°C, 300 W) while maintaining >90% yield .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

Methodological Answer:

  • Solvent Screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For example, DMSO (δD=18.0, δP=16.4) may stabilize the compound better than THF (δD=16.8, δP=5.7) .
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and quantify degradation products via HPLC-MS. Adjust formulation pH to 6.5–7.0 for maximum stability .

Q. What experimental controls mitigate variability in biological assay results?

Methodological Answer:

  • Positive/Negative Controls : Include indomethacin (COX inhibitor) and vehicle-only groups in bioactivity assays to normalize inter-experimental variability .
  • Dose-Response Triplicates : Perform triplicate runs at 6–8 concentrations (1 nM–100 µM) to calculate robust EC₅₀/IC₅₀ values. Use nonlinear regression (GraphPad Prism) for curve fitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.